2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene
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Overview
Description
2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a methoxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenated benzene derivative.
Vinylation: The vinyl group can be introduced via a Heck reaction, where a vinyl halide reacts with the aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can convert the benzyloxy group to a benzaldehyde or benzoic acid derivative.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution or catalytic hydrogenation. The molecular targets and pathways involved would vary based on the reaction conditions and the desired products.
Comparison with Similar Compounds
Similar Compounds
2-((Benzyloxy)methyl)-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Methoxy-1-vinylbenzene: Lacks the benzyloxy group, which affects its solubility and reactivity.
2-((Benzyloxy)methyl)benzene: Lacks both the methoxy and vinyl groups, making it less versatile in synthetic applications.
Uniqueness
2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Biological Activity
2-((Benzyloxy)methyl)-4-methoxy-1-vinylbenzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a vinyl group, which enhances its reactivity, and benzyloxy and methoxy substituents that may influence its biological interactions. The molecular formula is C16H18O3, and it can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. It may act as an Nrf2 activator , which plays a crucial role in regulating antioxidant responses and cellular defense mechanisms against oxidative stress. The activation of the Nrf2 pathway leads to the upregulation of genes involved in detoxification and antioxidant production, such as heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs) .
Antioxidant Activity
Research indicates that compounds with methoxy groups exhibit significant antioxidant properties by inducing HO-1 expression, which helps mitigate oxidative stress . The vinyl group may also facilitate electron transfer processes, enhancing the compound's ability to scavenge free radicals.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines through the Nrf2 pathway. By modulating NF-κB activity, this compound may reduce inflammation in various models .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has shown selective toxicity towards breast cancer cells while sparing normal cells, suggesting a potential for further development as an anticancer agent .
Case Studies
- Antioxidant Efficacy : A study assessed the antioxidant capacity of similar compounds and found that those with methoxy and vinyl substituents significantly reduced oxidative damage in cellular models .
- Cytotoxicity : In a comparative analysis of various benzyloxy-substituted compounds, this compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity .
Data Tables
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-ethenyl-4-methoxy-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C17H18O2/c1-3-15-9-10-17(18-2)11-16(15)13-19-12-14-7-5-4-6-8-14/h3-11H,1,12-13H2,2H3 |
InChI Key |
FLTLYEHHWQRXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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